methyl (2Z)-[2-{[(3-nitrophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate
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Overview
Description
Methyl (2Z)-[2-{[(3-nitrophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of a thiazole ring with a nitrophenyl group and an ethanoate moiety, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-[2-{[(3-nitrophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate typically involves multiple steps, starting from readily available raw materials. One common synthetic route includes the condensation of 3-nitrobenzoyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazole ring. The final step involves esterification with methyl chloroacetate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the output .
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-[2-{[(3-nitrophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted thiazole compounds .
Scientific Research Applications
Methyl (2Z)-[2-{[(3-nitrophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl (2Z)-[2-{[(3-nitrophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with various enzymes and receptors. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
Methyl (2Z)-[2-{[(3-nitrophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate is unique due to its combination of a nitrophenyl group and an ethanoate moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9N3O6S |
---|---|
Molecular Weight |
335.29 g/mol |
IUPAC Name |
methyl (2Z)-2-[2-(3-nitrobenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
InChI |
InChI=1S/C13H9N3O6S/c1-22-10(17)6-9-12(19)15-13(23-9)14-11(18)7-3-2-4-8(5-7)16(20)21/h2-6H,1H3,(H,14,15,18,19)/b9-6- |
InChI Key |
NWSBWWBPJWQURI-TWGQIWQCSA-N |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)NC(=NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S1 |
Canonical SMILES |
COC(=O)C=C1C(=O)NC(=NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S1 |
Origin of Product |
United States |
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